molecular formula C12H17ClN2O2 B6308426 1-Benzylpiperazine-2-carboxylic acid HCl CAS No. 2308061-25-6

1-Benzylpiperazine-2-carboxylic acid HCl

Cat. No.: B6308426
CAS No.: 2308061-25-6
M. Wt: 256.73 g/mol
InChI Key: RPHSQSLVSLPDJL-UHFFFAOYSA-N
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Description

1-Benzylpiperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and chemical research . This compound is known for its potential use in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Benzylpiperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the use of reagents such as diphenylvinylsulfonium triflate . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the condensation of amines, isocyanides, and carbonyl compounds . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Benzylpiperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Benzylpiperazine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylpiperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

1-Benzylpiperazine-2-carboxylic acid hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of 1-Benzylpiperazine-2-carboxylic acid hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-benzylpiperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSQSLVSLPDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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